molecular formula C10H13N B105283 2,3,4,5-Tetrahydro-1H-benzo[c]azepine CAS No. 7216-22-0

2,3,4,5-Tetrahydro-1H-benzo[c]azepine

Cat. No. B105283
CAS RN: 7216-22-0
M. Wt: 147.22 g/mol
InChI Key: SIQBPWRTJNBBER-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[c]azepine is a nitrogen-containing heterocycle that is part of the azepine family of compounds. It is a benzo-fused seven-membered ring system with four additional hydrogen atoms, making it partially saturated. This compound is of interest due to its presence in various biologically active molecules and potential therapeutic applications .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives can be achieved through several methods. One approach involves formal radical cyclization onto aromatic rings, where p-iodophenols coupled with amino alcohols are converted into alkyl iodides, which then give cross-conjugated ketones. These ketones undergo radical cyclization and rearomatization to produce benzo-fused nitrogen heterocycles . Another method utilizes 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4, to synthesize dihydro-1H-benzo[b]azepines through ring opening, nucleophilic attack, and rearrangement . Additionally, a one-pot palladium-catalyzed sequence involving ortho alkylation, alkenylation, and intramolecular aza-Michael reaction has been used to synthesize 2,3,4,5-tetrahydro-1H-2-benzazepines .

Molecular Structure Analysis

The molecular structure of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives can be complex, with the potential for various substituents and stereochemistry. For instance, 1,7-disubstituted derivatives have been designed and synthesized, with structure-activity relationship studies focusing on different amine side chains . Molecular modeling and NMR spectroscopy have been employed to understand the structure and dynamics of related compounds, such as 2-methyl-2,3,4,5-tetrahydro-1H- benzothieno[2,3-c]azepine, providing insights into the magnetic shielding tensors and Gibbs energy of activation for ring inversion .

Chemical Reactions Analysis

2,3,4,5-Tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions. For example, it can participate in [2+4] and [6+4] type cycloaddition reactions with 3,4,5,6-tetrachloro-1,2-benzoquinone, forming cycloadducts through ether linkages and inverse electron demand Diels–Alder reactions . Additionally, benzoic acid-catalyzed annulations with α-amino acids and aromatic aldehydes containing an ortho-Michael acceptor have been reported, leading to the formation of dihydro-1H-benzo[c]azepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives are influenced by their molecular structure. The presence of substituents and the degree of saturation of the azepine ring can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of methyl groups can lead to the formation of spiro compounds with distinct physical and chemical characteristics . The synthesis of bridged-ring nitrogen compounds, such as 2,3,4,5-tetrahydro-1, 4-ethano-1-benzazepin-5(1H)-one, showcases the diversity of structures and properties that can be achieved within this class of compounds .

Scientific Research Applications

  • Neuronal Nitric Oxide Synthase Inhibitors

    • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine derivatives were evaluated as inhibitors of human neuronal nitric oxide synthase (nNOS), with several derivatives demonstrating potent and selective inhibition. These compounds, such as inhibitor 17, showed potential therapeutic applications in neuropathic pain models and exhibited minimal activity in various safety pharmacology studies, including the hERG K(+) channel inhibition assay (Annedi et al., 2012).
  • Synthesis and Structural Analysis

    • Research has focused on the synthesis of specific 2,3,4,5-Tetrahydro-1H-benzo[b]azepine derivatives and analyzing their crystalline structures through X-ray diffraction, as seen in studies of various methyl and chloro substituted derivatives (Macías et al., 2011). Such structural analyses are crucial for understanding the properties and potential applications of these compounds.
  • Sulfochlorination and Combinatorial Production

    • Sulfochlorination of 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine led to the production of 7-chlorosulfonyl derivatives, which paved the way for the creation of a range of substituted compounds. These derivatives have shown promise in therapeutic applications, highlighting the versatility of the benzo[b]azepine scaffold in drug development (Dorogov et al., 2006).
  • Cytotoxicity Studies

    • The synthesis of dibenzofuran annulated 1-azepines, based on the 2,3,4,5-tetrahydro-1H-benzo[2,3]benzofuro[6,5-b]azepine skeleton, led to compounds with moderate cytotoxicity against human ovarian carcinoma cell lines. This research indicates the potential use of these compounds in cancer research and therapy (Yempala et al., 2020).
  • Solid-phase Synthesis for Drug Discovery

    • Development of a solid-phase strategy for synthesizing benzazepine derivatives provided an efficient method for producing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds. This method demonstrates the utility of 2,3,4,5-tetrahydro-1H-benzo[b]azepine in the rapid development of potential therapeutic agents (Boeglin et al., 2007).
  • Enantioselective Kinetic Resolution

    • The use of Novozyme 435 lipase in the enantioselective acylation of racemic tetrahydro-1H-benzo[b]azepin-5-ols showcased an efficient method for producing enantiocomplementary derivatives. This research is significant for the development of chiral molecules in pharmaceutical applications (Zhou et al., 2015).

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-2,4-5,11H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQBPWRTJNBBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440260
Record name 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-benzo[c]azepine

CAS RN

7216-22-0
Record name 2,3,4,5-Tetrahydro-1H-2-benzazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrahydro-1H-benzo[c]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-2-benzazepine
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Record name 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
E Cha, J Kim, L Gotina, J Kim, HJ Kim… - Journal of Medicinal …, 2023 - ACS Publications
Because of the wide use of Fingolimod for the treatment of multiple sclerosis (MS) and its cardiovascular side effects such as bradycardia, second-generation sphingosine 1-phosphate …
Number of citations: 4 pubs.acs.org
J Sas, I Szatmári, F Fülöp - Tetrahedron, 2015 - Elsevier
The reactions of 1- or 2-naphthol, benzaldehyde or substituted benzaldehydes with tetrahydroisoquinoline, tetrahydrobenzo[d]azepine, tetrahydrobenzo[c]azepine or tetrahydrothieno[3,…
Number of citations: 10 www.sciencedirect.com
D Dumoulin, S Lebrun, E Deniau, A Couture… - 2009 - Wiley Online Library
A flexible route for the stereoselective synthesis of a variety of structurally diverse (1R)‐1‐alkyldihydro and tetrahydrobenzazepin(ones) has been developed. The key step is a highly …
W Zawodny - 2017 - escholar.manchester.ac.uk
Quaternary centres bearing a nitrogen atom are found in natural products and therapeutic agents but they represent a remarkably challenging synthetic motif to access when …
Number of citations: 3 www.escholar.manchester.ac.uk
H Cho, Y Iwama, K Sugimoto, S Mori… - The Journal of Organic …, 2010 - ACS Publications
A systematic investigation of the reductive ring-expansion reaction of cyclic ketoximes fused to aromatic rings with diisobutylaluminum hydride (DIBALH) is described. This reaction …
Number of citations: 113 pubs.acs.org
AN Kost, AP Stankevichus - Chemistry of Heterocyclic Compounds, 1971 - Springer
The hydrogenation of esters of o-cyanocinnamic acid or α-(o-cyanoaryloxy)carboxylic acids over Raney nickel leads to the corresponding seven-membered lactams. Subsequent …
Number of citations: 2 link.springer.com
L Tafesse, DJ Kyle - Combinatorial Chemistry & High …, 2004 - ingentaconnect.com
Capsazepine (CPZ, 1) is a well-known vanilloid receptor (VR1) antagonist that has been cited widely used inthe literature. However the current synthetic methods used for the total …
Number of citations: 10 www.ingentaconnect.com
EX Aguilera Palacios, V Palermo, AG Sathicq… - Catalysts, 2022 - mdpi.com
A new series of composite materials (PLMTPA) based on tungstophosphoric acid (TPA) included in a polymeric matrix of polyacrylamide (PLM), with a TPA:PLM ratio of 20/80, 40/60, …
Number of citations: 3 www.mdpi.com
J Li, D Smith, S Krishnananthan, DR Wu, D Sun… - Tetrahedron …, 2017 - Elsevier
BMS-911278 was identified as a potent triple reuptake inhibitor potentially useful for the treatment of depression. The original racemic synthesis suffered from tedious and low recovery …
Number of citations: 3 www.sciencedirect.com
W Zawodny - 2017 - search.proquest.com
Quaternary centres bearing a nitrogen atom are found in natural products and therapeutic agents but they represent a remarkably challenging synthetic motif to access when …
Number of citations: 0 search.proquest.com

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